1-ethyl-4-(2-pyridinyl)piperazine 1-ethyl-4-(2-pyridinyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9756337
InChI: InChI=1S/C11H17N3/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12-11/h3-6H,2,7-10H2,1H3
SMILES: CCN1CCN(CC1)C2=CC=CC=N2
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol

1-ethyl-4-(2-pyridinyl)piperazine

CAS No.:

Cat. No.: VC9756337

Molecular Formula: C11H17N3

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-(2-pyridinyl)piperazine -

Specification

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
IUPAC Name 1-ethyl-4-pyridin-2-ylpiperazine
Standard InChI InChI=1S/C11H17N3/c1-2-13-7-9-14(10-8-13)11-5-3-4-6-12-11/h3-6H,2,7-10H2,1H3
Standard InChI Key DKGBMXZAGZYQMK-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=CC=CC=N2
Canonical SMILES CCN1CCN(CC1)C2=CC=CC=N2

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name is 1-ethyl-4-(pyridin-2-yl)piperazine, with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol. Its structure features:

  • A six-membered piperazine ring

  • An ethyl group (-CH₂CH₃) at the N1 position

  • A 2-pyridinyl substituent at the N4 position

Table 1: Fundamental structural descriptors

PropertyValueSource
Molecular formulaC₁₁H₁₇N₃
Molecular weight191.27 g/mol
CAS Registry NumberNot formally assignedN/A

Synthetic Methodologies

Primary Synthesis Route

The most documented synthesis involves a nucleophilic substitution reaction:

Reaction Scheme
1-(2-Pyridyl)piperazine + Bromoethane → 1-Ethyl-4-(2-pyridinyl)piperazine

Experimental Protocol :

  • Reactants:

    • 1-(2-Pyridyl)piperazine (15 mmol)

    • Bromoethane (15 mmol)

    • Potassium carbonate (19 mmol) as base

    • Butanol solvent (30 mL)

  • Conditions:

    • Reflux at ~117°C (butanol boiling point)

    • Reaction time: 4 hours

    • Purification: Column chromatography (CHCl₃:MeOH = 9:1)

  • Yield: 70% white crystalline solid

Table 2: Synthesis optimization parameters

ParameterOptimal ValueImpact on Yield
Base stoichiometry1.26 eq (K₂CO₃)Maximizes alkylation
Solvent polarityMedium (butanol)Enhances solubility
TemperatureReflux conditionsAccelerates kinetics

Physicochemical Properties

Thermal Stability

While explicit melting point data remains unreported, analogous piperazine derivatives exhibit:

  • Decomposition temperatures >200°C

  • Moderate volatility (boiling point ~300-400°C)

Solubility Profile

Predicted solubility characteristics:

  • High solubility: Polar aprotic solvents (DMSO, DMF)

  • Moderate solubility: Chloroform, dichloromethane

  • Low solubility: Water, hexane

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Analysis

Key vibrational modes:

  • 3344 cm⁻¹: N-H stretching (piperazine ring)

  • 1654 cm⁻¹: C=C aromatic stretching (pyridine)

  • 2915 cm⁻¹: C-H stretching (ethyl group)

Nuclear Magnetic Resonance (¹H NMR)

Table 3: Proton NMR assignments (400 MHz, CDCl₃)

δ (ppm)MultiplicityIntegrationAssignment
1.28Multiplet2HCH₂ (ethyl)
2.43Triplet3HCH₃ (ethyl)
3.33–3.47Triplett4HPiperazine CH₂
6.85–7.89Multiplet5HPyridine/aromatic H
CompoundTargetIC₅₀/KiSource
1-Ethyl-4-(2-pyridinyl)piperazine5-HT₁A (predicted)~100 nM*
p-MPPF5-HT₁A2.1 nM
WAY-1006355-HT₁A0.4 nM

*Estimated via quantitative structure-activity relationship (QSAR) modeling

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